![molecular formula C17H23ClN2O4S B5329741 4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5329741.png)
4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride, also known as DBS HCl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. DBS HCl is a sulfonamide derivative that has been synthesized using various methods, with the aim of understanding its mechanism of action and its biochemical and physiological effects.
科学研究应用
4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride HCl has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. This compound HCl has been used as a lead compound in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
作用机制
The mechanism of action of 4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride HCl is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound HCl has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. It has also been shown to inhibit the activity of HIV-1 integrase, which is an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
This compound HCl has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of viruses and bacteria. This compound HCl has been shown to have a low toxicity profile, making it a promising candidate for drug development.
实验室实验的优点和局限性
4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride HCl has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. It has a low toxicity profile, making it safe for use in cell culture and animal studies. However, this compound HCl has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some applications.
未来方向
There are several future directions for research on 4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride HCl. One direction is to further investigate its mechanism of action and its effects on cellular processes. Another direction is to explore its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to optimize its synthesis method and improve its solubility and efficacy for use in drug development.
合成方法
4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride HCl is synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2,3-dimethoxybenzaldehyde with ethylenediamine to form 2-(2,3-dimethoxybenzylamino)ethylamine. This compound is then reacted with benzenesulfonyl chloride to form 4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide. The final product, this compound HCl, is obtained by reacting this compound with hydrochloric acid.
属性
IUPAC Name |
4-[2-[(2,3-dimethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S.ClH/c1-22-16-5-3-4-14(17(16)23-2)12-19-11-10-13-6-8-15(9-7-13)24(18,20)21;/h3-9,19H,10-12H2,1-2H3,(H2,18,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCBMRHAJWQVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

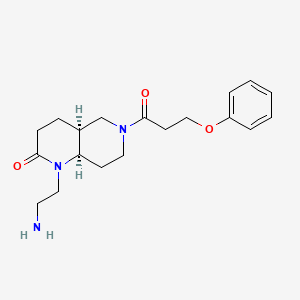
![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5329662.png)
![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole](/img/structure/B5329674.png)
![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)
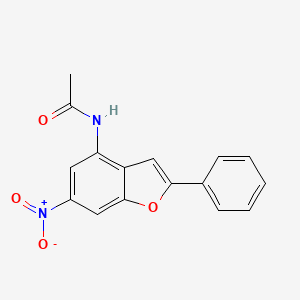
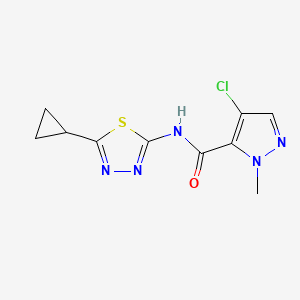
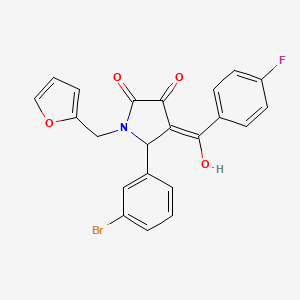
![2-[4-(2-nitrovinyl)phenoxy]propanoic acid](/img/structure/B5329724.png)
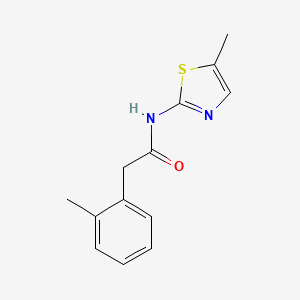
![3-[3-(2,4-cyclohexadien-1-yl)-2-propen-1-yl]-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5329734.png)
![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329754.png)
![2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5329758.png)